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molecular formula C6H10BrNO4 B8652114 2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane CAS No. 60766-57-6

2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane

Cat. No. B8652114
M. Wt: 240.05 g/mol
InChI Key: JPAOVDVRWCPYCH-UHFFFAOYSA-N
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Patent
US04851588

Procedure details

To a 50 ml round bottom flask equipped with a stir bar and reflux condensor topped with a nitrogen inlet was added 0.5 g (.004 mol) 2,2-dimethyl-5-nitro-5-bromo-1,3-dioxane, 10 ml methanol and 0.3ml concentrated HCl. The reaction was heated to 35°-40° C. for 1 hour. After cooling to room temperature, the volatiles were removed to give crystalline bronopol (95% yield) which on recrystallization from acetone had a melting point of 120° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][CH2:6][C:5]([N+:9]([O-:11])=[O:10])([Br:8])[CH2:4][O:3]1.Cl>CO>[CH2:4]([OH:3])[C:5]([Br:8])([N+:9]([O-:11])=[O:10])[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(OCC(CO1)(Br)[N+](=O)[O-])C
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 ml round bottom flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condensor
CUSTOM
Type
CUSTOM
Details
topped with a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 35°-40° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed

Outcomes

Product
Name
Type
product
Smiles
C(C(CO)([N+](=O)[O-])Br)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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